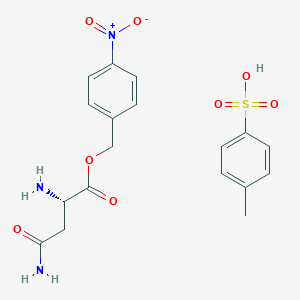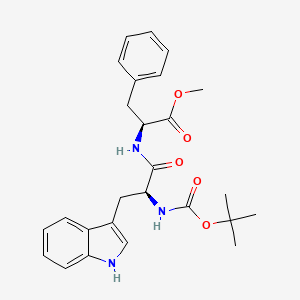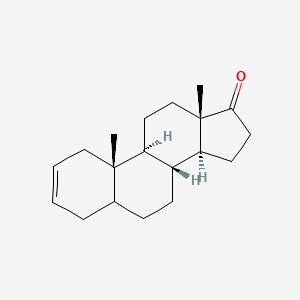
N-Me-Glu-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-glutamic acid hydrochloride, also known as N-Me-Glu-OH.HCl, is an organic compound derived from glutamic acid. It is characterized by the presence of a methyl group attached to the amino group of the glutamic acid molecule. This compound appears as a white crystalline solid and is soluble in water. It has been studied for its potential antioxidant and anti-inflammatory properties, as well as its role in the nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-L-glutamic acid hydrochloride can be synthesized through the methylation of L-glutamic acid. One common method involves the use of methyl iodide (CH3I) or methyl bromide (CH3Br) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions .
Another method involves the use of methyl magnesium iodide (MeMgI) or methyl magnesium bromide (MeMgBr) as methylating agents. These reagents react with L-glutamic acid to form N-methyl-L-glutamic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production of N-Methyl-L-glutamic acid hydrochloride often involves large-scale methylation reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-glutamic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-glutamic acid.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia (NH3) or amines under basic conditions.
Major Products
Oxidation: Oxo derivatives of N-Methyl-L-glutamic acid.
Reduction: L-glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-glutamic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studies have explored its role in modulating neurotransmitter activity and its potential neuroprotective effects.
Medicine: Research is ongoing into its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
N-Methyl-L-glutamic acid hydrochloride exerts its effects primarily through interaction with glutamate receptors in the nervous system. It can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity. This modulation can influence neuronal excitability and has potential implications for neuroprotection and cognitive enhancement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-D-aspartic acid (NMDA): Another methylated derivative of an amino acid, known for its role in activating NMDA receptors.
L-Glutamic acid: The parent compound of N-Methyl-L-glutamic acid, widely studied for its role as a neurotransmitter.
N-Methyl-L-aspartic acid: Similar in structure but with different functional properties
Uniqueness
N-Methyl-L-glutamic acid hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptor activity sets it apart from other similar compounds and makes it a valuable tool in neuropharmacological research .
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)pentanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYOOVKHWQMRIQ-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate](/img/structure/B7889835.png)
![disodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7889841.png)







